molecular formula C8H17ClF3N B2833110 8,8,8-Trifluorooctan-1-amine;hydrochloride CAS No. 2490403-94-4

8,8,8-Trifluorooctan-1-amine;hydrochloride

Cat. No.: B2833110
CAS No.: 2490403-94-4
M. Wt: 219.68
InChI Key: FXLHHGYTINLQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8,8-Trifluorooctan-1-amine;hydrochloride is a chemical compound primarily used in scientific research. It belongs to the class of amine compounds and consists of eight carbon atoms, three fluorine atoms, and one amino group. The hydrochloride salt is a crystalline solid that has a characteristic smell and is highly soluble in water .

Preparation Methods

The synthesis of 8,8,8-Trifluorooctan-1-amine;hydrochloride involves several steps:

    Addition of 1,1,1-trifluoro-3-iodopropane to n-butyl lithium in THF: This forms 8,8,8-trifluorooct-1-ene.

    Treatment with HBr: This converts 8,8,8-trifluorooct-1-ene to 8,8,8-trifluorooctan-1-ol.

    Conversion to the corresponding amine: This is achieved using an amine salt.

    Treatment with concentrated hydrochloric acid: This final step yields this compound.

Chemical Reactions Analysis

8,8,8-Trifluorooctan-1-amine;hydrochloride undergoes various chemical reactions:

Scientific Research Applications

8,8,8-Trifluorooctan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8,8,8-Trifluorooctan-1-amine;hydrochloride exerts its effects involves interaction with molecular targets and pathways:

Comparison with Similar Compounds

8,8,8-Trifluorooctan-1-amine;hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

8,8,8-trifluorooctan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7-12;/h1-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLHHGYTINLQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(F)(F)F)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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